Diethanolamine borate
Description
Contextualization within Boron-Nitrogen Compounds and Borate (B1201080) Esters
Diethanolamine (B148213) borate is a chemical entity formed from the reaction of boric acid and diethanolamine, an amino alcohol. smolecule.commdpi.com This places it within the broad class of boron-nitrogen compounds, which are characterized by the presence of a boron-nitrogen (B-N) bond. mdpi.comwiley.com The formation of diethanolamine borate involves the creation of ester linkages between the boron atom and the hydroxyl groups of diethanolamine, classifying it as a borate ester. smolecule.comsmolecule.com
Organoboron compounds are a diverse family, with boronic acids (R-B(OH)₂) and their corresponding esters (boronate esters) being prominent members due to their role in synthetic organic chemistry, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.netpharmiweb.com this compound distinguishes itself by incorporating both the borate ester framework and an intramolecular dative B-N bond. wiley.comresearchgate.net This internal coordination from the nitrogen atom of the diethanolamine backbone to the electron-deficient boron center is a defining characteristic. wiley.comvt.edu
The synthesis typically involves the condensation reaction between boric acid and diethanolamine at elevated temperatures, resulting in the formation of the boric ester of diethanolamine. smolecule.com Research has shown that the resulting product can be a mixture, including a tetracoordinated boron-nitrogen compound, diethanolamine(N→B)-trihydroxyborate. mdpi.comresearchgate.net This dual character—as both a borate ester and a B-N adduct—imparts unique properties, such as enhanced stability compared to simpler borate esters. wiley.com
Historical Perspectives on Borate Ester Chemistry and Evolution of Related Structures
The study of borate esters dates back more than a century, with their initial synthesis involving the straightforward condensation of boric acid with alcohols. wikipedia.orgacs.org A pivotal moment in organoboron chemistry was the first preparation and isolation of a boronic acid by Edward Frankland in 1860, who synthesized ethylboronic acid through the slow oxidation of triethylborane. pharmiweb.comvt.eduwiley-vch.de These early discoveries laid the groundwork for the development of a vast array of organoboron compounds.
Initially, simple borate esters like trimethyl borate were explored, primarily prepared by reacting boric acid with the corresponding alcohol, often with a dehydrating agent to drive the equilibrium. wikipedia.org The evolution of this field saw the synthesis of more complex structures by incorporating functionalized alcohols. The use of polyols, such as sugars, to form borate esters was recognized as a basis for the titrimetric analysis of boric acid. wikipedia.org
The development of this compound and related structures represents a significant advancement, moving from simple esters to bifunctional systems. The incorporation of amino alcohols like diethanolamine introduces the potential for intramolecular coordination, creating chelated structures. researchgate.netvt.edu These internally coordinated borate esters, often referred to as DABO (dioxazaborocane) boronates, gained popularity as stable, crystalline, and easy-to-handle solids, making them valuable substrates in cross-coupling reactions. researchgate.net This evolution from simple acyclic esters to complex, chelated structures like this compound highlights the progress in harnessing the unique Lewis acidic nature of boron to create functionally diverse molecules.
Fundamental Coordination Motifs in this compound Systems
The fundamental structural characteristic of this compound is the intramolecular coordination between the nitrogen atom and the boron center. wiley.comresearchgate.net In its parent form, boric acid features a trigonal planar sp² hybridized boron atom with a vacant p-orbital, making it a Lewis acid. vt.edu Upon reaction with diethanolamine, the nitrogen's lone pair of electrons donates into this empty orbital, forming a dative B-N bond. wiley.comvt.edu This interaction forces a change in the boron's geometry from trigonal planar to a more stable tetrahedral sp³ hybridized state. wiley.comvulcanchem.com
This coordination results in the formation of a bicyclic structure, often described as a spirocyclic boralactonate or a dioxazaborocane ring system. researchgate.net X-ray crystallography studies on related phenylboronic acid-diethanolamine adducts have confirmed this transannular B-N bridge, with a measured bond length of approximately 1.67 Å. wiley-vch.de This dative bond is a key feature, contributing significantly to the compound's stability. wiley.com
Spectroscopic methods are crucial for characterizing these coordination motifs. 11B Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. Studies have shown that the formation of the four-coordinated boron-nitrogen compound, diethanolamine(N→B)-trihydroxyborate, can be identified alongside the three-coordinated borate ester. mdpi.comresearchgate.net The chemical shift in the 11B NMR spectrum helps distinguish between these coordination states. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy also provides evidence for the structure, with characteristic absorption bands corresponding to B-O and C-N bonds. rsc.org
The table below summarizes key research findings related to the characterization of this compound and analogous systems.
| Parameter | Method | Finding | Reference |
| Boron Coordination | 11B NMR Spectroscopy | A mixture of three-coordinated (diethylaminoborate) and four-coordinated (diethanolamine(N→B)-trihydroxyborate) boron species was identified in a 3:1 mass ratio. | mdpi.com |
| B-N Bond Length | X-ray Crystallography | The dative B-N bond length in the diethanolamine adduct of phenylboronic acid was determined to be 1.67 Å. | wiley-vch.de |
| Molecular Structure | FT-IR Spectroscopy | Characteristic absorption peaks for B-O bonds were observed in the 1430–1355 cm⁻¹ range, confirming the borate ester structure. | rsc.org |
| Proton Environment | 1H NMR Spectroscopy | Signals for amino groups (2.6 ppm), methylene (B1212753) groups (3.4 and 3.6 ppm), and acid hydroxyls (4.0 ppm) were identified, while the absence of a shift for ammonium (B1175870) groups (3.0 ppm) supported the proposed structure. | researchgate.net |
| Structural Form | Synthesis & Analysis | The reaction of diethanolamine with boronic esters leads to a spirocyclic boralactonate structure rather than a diazaborocane (DABO) structure. | researchgate.net |
These fundamental coordination motifs are central to the chemical behavior of this compound, influencing its stability, solubility, and reactivity in various chemical applications. smolecule.comwiley.com
Properties
CAS No. |
64612-24-4 |
|---|---|
Molecular Formula |
C4H14BNO5 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI Key |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
93859-15-5 93924-91-5 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Pathways
Direct Condensation Approaches and Optimization Parameters
The most common method for synthesizing diethanolamine (B148213) borate (B1201080) is through the direct condensation of diethanolamine and boric acid. smolecule.comgoogle.com This process typically involves heating the reactants, leading to the formation of boric esters via condensation reactions. smolecule.com
Temperature and the molar ratio of reactants are critical parameters in the direct condensation synthesis of diethanolamine borate. The reaction is typically conducted at elevated temperatures, generally ranging from 120°C to 230°C. smolecule.comgoogle.com This temperature range is crucial for promoting the condensation reaction and ensuring the removal of water, which drives the equilibrium towards product formation. google.com
Stoichiometry also plays a pivotal role. Using substantially stoichiometric proportions of diethanolamine and boric acid is common practice to achieve high yields. smolecule.comgoogle.com For instance, reacting 105 parts by weight of diethanolamine with 62 parts by weight of boric acid, which represents stoichiometric amounts, and heating the mixture up to 230°C results in a near-theoretical yield of the diethanolamine boric esters. google.com The reaction releases water in the form of steam. google.com It is important not to exceed 230°C to prevent the carbonization of the resulting esters. google.com
The reaction between boric acid and diethanolamine can be exothermic, particularly with the initial addition of boric acid to diethanolamine. dergipark.org.tr In some procedures, the mixture is heated to around 100°C before adding other reactants, and the reaction temperature is carefully controlled as it progresses to higher temperatures. google.com The progress of the reaction can be monitored by the amount of water distilled off. google.com
Table 1: Influence of Reactant Ratios on this compound Synthesis
| Molar Ratio (Boric Acid:Diethanolamine) | Reaction Temperature (°C) | Observations | Reference |
|---|---|---|---|
| 1:2 | 90 | Forms a clear, viscous liquid upon heating with butylethanolamine. | google.com |
| 1:1.5 | Not specified | Analogous reaction with butylethanolamine yields a viscous liquid. | google.com |
| Stoichiometric | Up to 230 | Near theoretical yield, water released as steam. | google.com |
| 3:6 | 130 (starts) - 220 | Reaction with tall oil fatty acids, water is condensed off. | google.com |
In esterification reactions, including the synthesis of borate esters, the removal of water is essential to shift the reaction equilibrium towards the product side. Azeotropic distillation is a common technique employed for this purpose, often utilizing a Dean-Stark apparatus. vt.eduwiley-vch.de A water-carrying agent, or azeotroping agent, is an organic solvent that forms a low-boiling azeotrope with water. This allows for the continuous removal of water from the reaction mixture as it is formed.
While direct heating is often sufficient to drive off water in this compound synthesis, the use of azeotropic agents can be beneficial, especially in multi-step processes or when dealing with less reactive substrates. google.comgoogle.com For instance, in the preparation of more complex borate esters involving successive reactions, azeotropic removal of water is explicitly mentioned. google.comgoogle.com The choice of the water-carrying agent can influence the reaction yield. scite.ai Dehydrating agents like anhydrous magnesium sulfate (B86663) can also be used to remove the water byproduct. vt.eduwiley-vch.de
Multi-Step Synthesis and Derivatization Strategies
Beyond direct condensation, multi-step synthetic routes offer pathways to more complex and tailored this compound structures. These strategies often involve the formation of an intermediate compound that is subsequently functionalized. smolecule.com
A two-step synthesis approach can be employed where an intermediate is first formed by reacting diethanolamine with boric acid. smolecule.com This intermediate can then undergo further modification or derivatization to impart specific properties. smolecule.com For example, a two-step procedure for the deprotection of alkylpinacolyl boronate esters involves transesterification with diethanolamine to form a stable intermediate, which is then hydrolyzed. researchgate.netnih.govacs.org This method is advantageous due to its tolerance of various functional groups and the ease of product isolation. nih.govacs.org
The formation of diethanolamine boronate complexes can also serve as a method to stabilize and purify boronic acids. nih.govwiley-vch.de For instance, crude arylboronic acids can be converted to their stable diethanolamine adducts for easier handling and characterization. wiley-vch.de These stable intermediates can then be used in subsequent reactions, such as Suzuki-Miyaura cross-couplings. nih.gov
This compound can be further reacted with other amines or alcohols to create a variety of derivatives with expanded applications. smolecule.com For example, reaction products can be obtained by reacting boric acid, diethanolamine, and a monoethanolamine at temperatures between 70 to 130°C. google.com The molar ratios of the reactants can be varied to produce different products. google.com Similarly, complex borate esters can be prepared by successively reacting boric acid with a glycol monoether and then with a polyol like diethanolamine. google.comgoogle.com This approach allows for the synthesis of borate esters with tailored structures for specific uses, such as corrosion inhibitors. google.comgoogle.com The combination of diethanolamine with other aminoalcohols, such as triethanolamine, in the reaction with boric acid and fatty acids, leads to complex mixtures with specific properties. google.com
Table 2: Examples of Multi-Component Reactions Involving Diethanolamine and Boric Acid
| Additional Reactants | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Butylethanolamine | Heated to 90°C | Viscous liquid, water-soluble | google.com |
| Pentylethanolamine | Analogous to butylethanolamine reaction | Viscous liquid | google.com |
| Glycol monoether | Successive reaction with azeotropic water removal | Complex borate ester | google.comgoogle.com |
| Tall oil fatty acids, triethanolamine | Heated to 220°C | Complex mixture for corrosion inhibition | google.com |
Scalable Synthesis and Process Development for Diethanolamine Boronic Esters
The development of facile, robust, and scalable processes for the synthesis of diethanolamine boronic esters is crucial for their industrial application. researchgate.netacs.orgsci-hub.se Research has focused on creating simple and standard processes for their synthesis and isolation, often using environmentally sustainable solvents. acs.orgacs.org
The preparation of diethanolamine boronic esters can be achieved through esterification or transesterification of a boronic acid or another boronic ester with diethanolamine. acs.orgsci-hub.seacs.org This approach provides wide access from a variety of reaction types. acs.orgsci-hub.seacs.org A key advantage of diethanolamine boronic esters is their unique physical properties, which facilitate their isolation via crystallization. acs.org Their low solubility in low-to-moderately polar solvents allows for the development of a standard isolation process, which is a significant advantage over other boronic esters like pinacol (B44631) esters. acs.org
Successful manufacturing of diethanolamine boronic esters at the kilogram scale (e.g., 5, 50, and 100 kg batches) has been reported, demonstrating the scalability of these processes. researchgate.netacs.orgsci-hub.se This has been achieved for various diethanolamine boronic esters, indicating the robustness of the developed synthetic protocols. researchgate.netacs.orgsci-hub.se The ability to telescope the synthesis from a solution of the starting boronic acid or ester further enhances the efficiency of the manufacturing process. researchgate.netacs.orgsci-hub.se
Conversion from Organoboranes, Boronic Acids, and Boronic Esters
Diethanolamine borates can be readily prepared from several classes of organoboron compounds, including organoboranes, boronic acids, and boronic esters. researchgate.netsci-hub.se This flexibility allows for a "telescoped" synthesis, where the this compound can be generated directly from a solution containing the precursor without its isolation. researchgate.netacs.orgsci-hub.sesci-hub.se
From Organoboranes: The synthesis of diethanolamine (DEA) boronic esters has been successfully achieved from a variety of isolated or non-isolated organoboranes. researchgate.net Transition metal-catalyzed borylation reactions are a powerful strategy for creating organoboron compounds that can serve as precursors. researchgate.net For instance, hydroboration, the addition of a B-H bond across an unsaturated carbon-carbon bond, is a common method to generate alkylboranes which can then be converted. rsc.org
From Boronic Acids: The reaction of a boronic acid with diethanolamine is a simple and highly efficient method for producing diethanolamine borates. nih.gov Typically, the process involves stirring the boronic acid with diethanolamine in a solvent like dichloromethane (B109758) at room temperature. nih.gov This straightforward procedure often results in a solid product that can be easily isolated in high purity through filtration. nih.gov The stability of the resulting this compound complexes is a significant advantage, particularly for notoriously unstable compounds like 2-pyridyl boronic acids. nih.gov However, steric hindrance can be a limiting factor; for example, 2,6-dimethylphenylboronic acid does not readily form the corresponding this compound due to the bulky methyl groups preventing the formation of the necessary tetrahedral boronate intermediate. nih.gov
From Boronic Esters: Transesterification is a key reaction for converting boronic esters into diethanolamine borates. rsc.org Pinacol boronic esters (Bpin) are the most commonly used starting materials for this conversion. sci-hub.sersc.org The process involves reacting the pinacol ester with diethanolamine, which leads to the displacement of pinacol and the formation of the more stable diethanolamine boronate. rsc.orgvt.edu This reaction is often used as a method for the deprotection of boronic acids, as the resulting diethanolamine adduct is typically a crystalline, bench-stable solid that can be easily purified by filtration and subsequently hydrolyzed under mild acidic conditions if the free boronic acid is desired. rsc.orgresearchgate.netacs.orgnih.gov
| Precursor Type | General Method | Key Features | Reference |
|---|---|---|---|
| Organoboranes | Conversion of isolated or non-isolated organoboranes. | Can be integrated into multi-step synthetic sequences. | researchgate.net |
| Boronic Acids | Direct condensation with diethanolamine, often at room temperature. | Simple, efficient, and high-yielding for many substrates. Isolation is often by filtration. | nih.gov |
| Boronic Esters (e.g., Pinacol Esters) | Transesterification with diethanolamine. | Forms a stable, crystalline solid. Serves as an effective purification/deprotection strategy. | rsc.orgvt.edu |
Transesterification/Transamination Routes for Boronic Ester Synthesis
Transesterification Routes: The transesterification of boronic esters, particularly pinacolyl boronic esters, with diethanolamine is a cornerstone for the synthesis and purification of diethanolamine borates. rsc.orgvt.edu This process is advantageous due to its mild reaction conditions, tolerance of various functional groups, short reaction times, and the ease of product isolation. vt.edu The reaction is typically performed by adding diethanolamine to a solution of the pinacolyl boronic ester in a solvent like diethyl ether. acs.orgnih.gov A white precipitate of the diethanolamine boronate often forms within minutes, which can then be isolated by simple filtration. acs.orgnih.gov
The driving force for this reaction can be entropic, especially when converting from other cyclic boronic esters to the diethanolamine adduct. sci-hub.se The stability of the resulting this compound, which features an internal dative bond from the nitrogen atom to the boron atom, makes its formation favorable. wiley-vch.de Research has demonstrated the successful transesterification for substrates containing various functional groups, including methyl, benzyl, and tert-butyl esters, with yields ranging from 72-88%. vt.edu
Transamination Routes: While transesterification is the primary route to diethanolamine borates from esters, transamination reactions are also significant in boron chemistry. pageplace.de Transamination involves the reaction of a boron compound with an amine, displacing another amino group. pageplace.de However, in the context of this compound, transamination is more commonly described as a subsequent reaction rather than a primary synthesis route. For example, after forming the diethanolamine boronate, it can undergo further functionalization through acid-mediated hydrolysis and subsequent transesterification or transamination to yield a diverse range of new boron-containing derivatives. researchgate.net The direct synthesis of this compound via a transamination pathway from an amino-boron precursor is less commonly reported compared to the highly efficient esterification and transesterification methods.
| Starting Material | Reagent | Typical Conditions | Outcome | Reference |
|---|---|---|---|---|
| Pinacolyl Boronic Ester | Diethanolamine | Ether or other organic solvent, room temperature. | Formation of a crystalline diethanolamine boronate precipitate; serves as a deprotection/purification step. | acs.orgnih.gov |
| Diisopropylboronic Ester | Diethanolamine | Reaction conditions are selected to drive the equilibrium. | Successful synthesis where pinacol ester precursors fail, likely driven by entropy. | sci-hub.se |
Reaction Kinetics and Mechanistic Studies of this compound Formation
The formation of this compound is a thermodynamically driven process, resulting in a stable heterocyclic structure. wiley-vch.de The mechanism involves the interaction of the diethanolamine with a boron precursor, such as boric acid or a boronic ester.
When reacting diethanolamine with boric acid, the process is a condensation reaction where water is eliminated. google.comgoogle.com The reaction typically begins at temperatures around 130°C and can be heated up to 230°C to ensure a rapid reaction and complete removal of water, which drives the equilibrium towards the ester product. google.comgoogle.com For each mole of boric acid, up to three moles of water can be formed and removed. google.com The reaction is believed to occur between the hydroxyl groups of boric acid and the hydroxyethyl (B10761427) groups of diethanolamine, rather than the amine group. google.com
In the case of transesterification from a boronic ester like a pinacol ester, the reaction proceeds through a tetracoordinate boronate intermediate. nih.gov The diethanolamine acts as a bidentate ligand, chelating to the boron atom. rsc.org The inherent low solubility of the resulting diethanolamine boronic ester in many common organic solvents is a key driving force for the reaction. sci-hub.se As the stable product crystallizes out of the solution, it shifts the equilibrium, promoting the forward reaction and leading to high yields. sci-hub.se The crystal structure of these compounds reveals strong intermolecular hydrogen bonding, which contributes to their high degree of crystallinity and stability. researchgate.net
| Aspect | Description | Reference |
|---|---|---|
| Reactants | Diethanolamine and a boron source (e.g., boric acid, boronic ester). | google.comgoogle.com |
| Reaction Type | Condensation (from boric acid) or Transesterification (from boronic ester). | rsc.orggoogle.com |
| Key Intermediate | Tetracoordinate boronate species. | nih.gov |
| Driving Force | Formation of a stable heterocyclic product, removal of a byproduct (water or alcohol), and often, precipitation of the product from the reaction mixture. | sci-hub.segoogle.com |
| Reaction Conditions | From room temperature (for transesterification) to elevated temperatures (130-230°C for condensation with boric acid). | nih.govgoogle.com |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bond Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the chemical bonds present in diethanolamine (B148213) borate (B1201080). rsc.orgresearchgate.net The FT-IR spectrum of diethanolamine borate displays characteristic absorption bands that confirm its structure. rsc.org
Key features observed in the FT-IR spectrum include a band corresponding to N-H stretching vibrations around 3400 cm⁻¹ and a peak at approximately 1247 cm⁻¹ which is attributed to the C-N-C bonds. rsc.org The presence of strong absorption peaks in the region of 1430-1355 cm⁻¹, specifically a strong peak at 1358 cm⁻¹, confirms the existence of B-O bonds. rsc.org Additionally, a characteristic absorption peak for the C-O stretching vibration in the borate ester is observed at 1108 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the –CH₂ groups are assigned to bands near 2958 cm⁻¹ and 2873 cm⁻¹, respectively. rsc.org
The vibrational modes involving the boron atom are of particular interest in understanding the core structure of this compound. A significant feature in the FT-IR spectrum is the strong absorption peak observed at 1358 cm⁻¹, which is characteristic of the B-O bond stretching vibration. rsc.org The region between 1430 cm⁻¹ and 1355 cm⁻¹ is generally associated with B-O infrared absorptions. rsc.org
The FT-IR spectrum of this compound clearly indicates the presence of the diethanolamine ligand through its characteristic vibrational modes. A distinct band at approximately 3400 cm⁻¹ is assigned to the N-H stretching vibration. rsc.org Furthermore, a peak at 1247 cm⁻¹ corresponds to the vibrations of the C-N-C bonds within the diethanolamine backbone. rsc.org The presence of these bands, alongside the B-O stretching vibrations, confirms the successful reaction between boric acid and diethanolamine to form the target compound. rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretching | ~3400 |
| Asymmetric –CH₂ Stretch | ~2958 |
| Symmetric –CH₂ Stretch | ~2873 |
| B-O Stretching | 1358 |
| C-N-C Bonds | 1247 |
| C-O Stretching | 1108 |
This table summarizes the key FT-IR absorption bands for this compound, based on data from scientific literature. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure of this compound in solution. scite.airesearchgate.net By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹¹B, a comprehensive picture of the compound's connectivity and spatial arrangement can be constructed. scite.airesearchgate.netnih.gov
¹H and ¹³C NMR spectroscopy are essential for characterizing the organic diethanolamine ligand within the borate complex. scite.ainih.gov In the ¹H NMR spectrum of a related butylboronate diethanolamine complex, signals for the diethanolamine protons appear as broad singlets at 2.79, 3.26, 3.88, and 3.98 ppm, with an additional multiplet for the N-H proton between 4.80-4.98 ppm. orgsyn.org The ¹³C NMR spectrum for the same compound shows signals for the diethanolamine carbons at 51.4 and 62.5 ppm. orgsyn.org These chemical shifts are indicative of the specific electronic environment of each proton and carbon atom, confirming the integrity of the diethanolamine framework upon complexation with boron. orgsyn.org
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 2.79 (br s), 3.26 (br s) | Methylene (B1212753) protons adjacent to Nitrogen |
| ¹H | 3.88 (br s), 3.98 (br s) | Methylene protons adjacent to Oxygen |
| ¹H | 4.80-4.98 (m) | N-H proton |
| ¹³C | 51.4 | Carbon adjacent to Nitrogen |
| ¹³C | 62.5 | Carbon adjacent to Oxygen |
This table presents typical ¹H and ¹³C NMR chemical shifts for the diethanolamine moiety in a borate complex, as reported in the literature. orgsyn.org
¹¹B NMR spectroscopy is uniquely suited for probing the environment around the boron atom. scite.ailube-media.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu Boronic acids typically have sp² hybridized boron atoms, while boronate esters, especially those with N-B coordination, feature tetracoordinated, sp³ hybridized boron centers. mdpi.com
In the case of this compound, where an intramolecular N→B dative bond is formed, the boron atom becomes tetracoordinate. vt.edu This change in coordination from trigonal (in boric acid) to tetrahedral results in a characteristic upfield shift in the ¹¹B NMR spectrum. sdsu.edu For instance, the ¹¹B NMR signal for a butylboronate diethanolamine complex appears at 13.1 ppm, indicating a tetracoordinate environment. orgsyn.org In aqueous solutions, the interaction between boric acid and diethanolamine can lead to a mixture of species, including a four-coordinated boron-nitrogen compound, which is hydrolytically stable. mdpi.comresearchgate.net Studies have shown that the ¹¹B NMR chemical shift can distinguish between different borate species in solution. researchgate.netresearchgate.net For example, in some systems, a signal around +18 ppm may indicate a borate group, while signals between -8 to -19 ppm can be assigned to an N–BH₃ group. researchgate.net
Dynamic NMR (DNMR) techniques can be employed to study the dynamic processes occurring in molecules, such as conformational changes and bond dissociation. colab.ws For compounds like this compound, DNMR can provide insights into the stability of the N→B coordination bond. researchgate.net
Studies on similar N→B coordinated systems have shown that the N-B bond can undergo dissociation. colab.ws Variable-temperature NMR experiments can reveal the energetics of this process. For instance, the observation of dynamic behavior in the NMR spectra as a function of temperature allows for the calculation of the free activation enthalpy for the N-B bond dissociation. researchgate.net In some cases, the inversion of the heterocyclic ring proceeds through the opening of the N-B bond, followed by ring inversion and re-closure of the coordinate bond. researchgate.net The stability of this N-B bond can be influenced by factors such as the rigidity of the structure and the basicity of the nitrogen atom. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound derivatives and analyzing their fragmentation patterns. This technique provides direct evidence for the successful synthesis of the target compound.
In one study, a nitrogen-containing borate ester (DEBE), synthesized from boric acid, diethanolamine, and an alkylphenol polyoxyethylene ether, was analyzed by mass spectrometry using a direct insertion technique. rsc.org The analysis confirmed the molecular weight of the synthesized product, which was in close agreement with the theoretical value, thereby verifying the formation of the intended double five-member-ring structure. rsc.org
Table 1: Molecular Weight and Elemental Analysis of a this compound Ester (DEBE)
| Compound | Analysis Type | Molecular Weight | C (%) | H (%) | N (%) |
| DEBE | Experimental | 494 | 63.74 | 9.30 | 2.53 |
| Theoretical | 494.44 | 63.15 | 9.17 | 2.83 | |
| Data sourced from a study on N-containing borate esters. rsc.org |
Other analytical methods, such as gas-liquid chromatography linked with mass spectrometry, have also been employed to identify and analyze this compound components, particularly in complex mixtures like industrial fluids. uclan.ac.ukresearchgate.net
Advanced Surface Characterization Techniques (e.g., XPS) for Interfacial Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org This makes it particularly valuable for studying the interfacial chemistry of this compound derivatives, especially in applications like lubrication where surface interactions are paramount. researchgate.netrsc.org
In tribological studies, XPS has been used to analyze the chemical composition of worn steel surfaces lubricated with oils containing this compound esters. rsc.orgx-mol.com The analysis revealed the formation of a protective tribofilm on the metal surface. researchgate.net High-resolution XPS scans of the B1s, O1s, N1s, and Fe2p regions showed the presence of beneficial lubricating compounds such as Boron Nitride (BN) and Boron Oxide (B₂O₃) within this film. researchgate.net The formation of this film, generated through tribochemical reactions during friction, is credited with enhancing the anti-wear and friction-reducing properties of the lubricant. researchgate.net
Table 2: XPS Analysis of Tribofilm from a this compound Ester
| Element | Detected Species | Significance |
| Boron (B) | B₂O₃, BN | Excellent lubricants, reduce friction and wear. researchgate.net |
| Nitrogen (N) | BN | Improves hydrolysis stability and forms part of the hard, protective film. researchgate.net |
| Iron (Fe) | Fe₂O₃, FeO | Indicates interaction with the steel substrate. |
| This table summarizes findings from XPS analysis of worn surfaces lubricated with fatty acid diethanolamide borate esters. researchgate.net |
Crystallographic Studies and Solid-State Structural Characterization
The three-dimensional arrangement of atoms in this compound compounds is elucidated through crystallographic and solid-state characterization techniques, including Powder X-ray Diffraction (PXRD) and Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR).
Crystallographic Studies (PXRD)
X-ray crystallography on single crystals of diethanolamine boronic esters has provided definitive structural confirmation. For instance, the structure of a 2-diethanolaminoboron-substituted 1,3-diene was confirmed by X-ray crystallography, revealing it as a white, needle-like solid. beilstein-journals.orgbeilstein-journals.org Similarly, the crystal structure of the diethanolamine adduct of phenylboronic acid confirmed a key structural feature: a transannular dative bond between the nitrogen and boron atoms (B←N), with a measured bond length of 1.67 Å. wiley-vch.de This intramolecular coordination results in a stable, bicyclic structure. wiley-vch.deresearchgate.net
Powder X-ray Diffraction (PXRD) is a related technique used to identify crystalline phases and obtain structural information from polycrystalline powders. springernature.com It serves as a fingerprinting method to confirm the amorphous or crystalline nature of synthesized borate materials and to identify the phases present. scirp.orgresearchgate.net For example, PXRD is routinely used to check that glass systems prepared by melt-quenching are in a pure non-crystalline phase. scirp.org
Solid-State NMR (MAS NMR)
Solid-state NMR, particularly ¹¹B MAS NMR, is a powerful tool for probing the local environment of boron atoms in these compounds. acs.orgmdpi.com Boron can exist in either a three-coordinate (trigonal planar) or a four-coordinate (tetrahedral) state, and NMR can distinguish between these environments. stanford.edursc.org
Studies on the reaction products of boric acid and diethanolamine show that the resulting material can be a mixture of species. researchgate.net ¹¹B NMR spectroscopy identified the presence of both a three-coordinated boron atom in a borate ether and a four-coordinated boron atom in diethanolamine(N→B)-trihydroxyborate. researchgate.net The four-coordinated species is characterized by the dative B←N bond. researchgate.net The relative ratio of these species can be quantified. researchgate.net
High-field MAS NMR experiments provide better resolution, allowing for the distinction between multiple, subtly different boron sites within a crystal lattice. mdpi.com The chemical shift (δiso), nuclear quadrupole coupling constant (CQ), and other tensor parameters obtained from ¹¹B solid-state NMR spectra provide detailed insights into the electronic structure and bonding at the boron nucleus. acs.org For example, ¹³C NMR of a this compound derivative showed that the signal for the carbon atom adjacent to the tetravalent boron is often unobserved due to quadrupolar broadening, a characteristic feature of such structures. beilstein-journals.org
Advanced Mechanistic Investigations
Elucidation of Boron-Nitrogen Coordination in Reaction Products
The reaction between diethanolamine (B148213) and boric acid results in the formation of a coordination compound, specifically diethanolamine(N→B)-trihydroxyborate. researchgate.netmdpi.com In this product, a dative bond is formed between the nitrogen atom of diethanolamine and the boron atom of boric acid. This coordination changes the hybridization of the boron atom from sp² to sp³, resulting in a tetracoordinate boron center. researchgate.netmdpi.com Spectroscopic methods such as IR, ¹H NMR, and ¹¹B NMR have been instrumental in confirming the N→B coordination in the reaction products. researchgate.net The formation of this bond is a key feature that dictates the subsequent structure and stability of the resulting compounds.
Following the initial formation of the coordinated intermediate, diethanolamine(N→B)-trihydroxyborate, a subsequent intramolecular condensation reaction occurs, particularly upon drying. researchgate.net This process involves the elimination of water molecules and leads to the formation of a stable cyclic structure. researchgate.net The resulting product is a bicyclic diethanolamine borate (B1201080) ester, which is a type of dioxazaborocane. researchgate.net These compounds are often crystalline solids with well-defined melting points, which facilitates their purification and characterization. wiley-vch.de
The stability of diethanolamine borate esters is significantly enhanced by the presence of an intramolecular coordination bond between the nitrogen atom's lone pair of electrons and the vacant p-orbital of the boron atom. wiley-vch.de This interaction leads to the formation of a stable five-membered ring structure. semanticscholar.orgnih.gov This internal coordination reduces the Lewis acidity of the boron center and provides steric hindrance, which in turn makes the boronic ester less susceptible to hydrolysis compared to other boronic esters that lack this feature. wiley-vch.desemanticscholar.org The stability of this five-membered ring is a crucial factor in the utility of diethanolamine borates as protecting groups for boronic acids and in various applications where hydrolytic stability is desired. wiley-vch.denih.gov
Dissociation Processes of Borate Anions in Aqueous and Non-Aqueous Media
In non-aqueous media, the dissociation of borate anions is generally less favored. The stability of the intramolecularly coordinated this compound ester structure makes it less prone to dissociation in organic solvents. wiley-vch.de This property is advantageous for its use in organic synthesis where the integrity of the boronic ester is required.
Catalytic Mechanisms Involving this compound Esters
Borate esters, including those derived from diethanolamine, have emerged as effective catalysts for various organic transformations, most notably in amidation reactions. nih.govucl.ac.uk Their catalytic activity stems from the Lewis acidic nature of the boron atom.
Boronic acids and their ester derivatives are recognized as mild Lewis acids due to the electron-deficient nature of the sp²-hybridized boron atom. wiley-vch.descispace.com In catalysis, the borate ester acts as a Lewis acid to activate a substrate. For instance, in amidation reactions, the borate ester is proposed to activate the carboxylic acid by coordinating to the carbonyl oxygen. ucl.ac.uk This Lewis acid-base interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The general mechanism involves the formation of an "ate" complex, where the boron becomes tetracoordinate and negatively charged, which facilitates the subsequent reaction steps. ucm.es
Kinetic studies have provided valuable insights into the mechanism of borate-catalyzed amidation reactions. nih.govucl.ac.uk These studies have demonstrated that borate esters can significantly accelerate the rate of amide formation compared to the uncatalyzed thermal reaction. ucl.ac.uk The reaction is believed to proceed through the formation of mono- or di-acyloxyboron intermediates. ucl.ac.uk
A proposed catalytic cycle for amidation using borate esters involves the following key steps:
Activation: The borate ester reacts with the carboxylic acid to form an acyloxyboron species and releases an alcohol.
Nucleophilic Attack: The amine attacks the activated carbonyl group of the acyloxyboron intermediate.
Product Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerates the boron-containing catalyst.
The catalytic efficiency is influenced by the structure of the borate ester and the nature of the amine and carboxylic acid substrates. nih.gov For example, certain borate esters show higher reactivity with challenging substrates, such as those containing coordinating groups. nih.gov
The table below summarizes key findings from research on this compound and related compounds.
| Topic | Key Finding | Reference |
| B-N Coordination | Formation of a dative N→B bond in diethanolamine(N→B)-trihydroxyborate, leading to a tetracoordinate boron atom. | researchgate.netmdpi.com |
| Cyclic Structure | Intramolecular condensation of the initial product leads to a stable bicyclic this compound ester. | researchgate.netresearchgate.net |
| Stabilization | A five-membered ring formed by intramolecular N→B coordination enhances the hydrolytic stability of the ester. | wiley-vch.desemanticscholar.orgnih.gov |
| Dissociation | In aqueous solution, anions are the primary charge carriers. Dissociation is pH-dependent, favoring [B(OH)₄]⁻ in alkaline media. | researchgate.netwikipedia.orgresearchgate.net |
| Catalysis | Borate esters act as Lewis acid catalysts, activating carboxylic acids in amidation reactions. | nih.govucl.ac.ukucl.ac.uk |
| Kinetics | Amidation proceeds via acyloxyboron intermediates. The reaction rate is dependent on the specific borate ester and substrates. | nih.govucl.ac.uk |
Rationalizing Catalyst Deactivation Mechanisms
In catalytic processes utilizing boronic esters, such as those in Suzuki-Miyaura cross-coupling reactions, catalyst deactivation is a critical factor affecting efficiency and reusability. While research specifically detailing the deactivation mechanisms in the presence of this compound is limited, principles from related palladium-catalyzed reactions offer significant insights.
A primary deactivation pathway for palladium catalysts involves the alteration of the active catalytic species. researchgate.net The aggregation of palladium nanoparticles can reduce the available catalytically active surface area, diminishing reaction rates. researchgate.net Another common issue is the strong adsorption of the cross-coupling product onto the catalyst's surface, which can block active sites and inhibit subsequent catalytic cycles. researchgate.net This is particularly noted in catalysts supported on hydrophobic materials. researchgate.net
In the context of Suzuki-Miyaura reactions, the stability of the ligands associated with the palladium center is crucial. For some catalyst systems, it has been suggested that bidentate ligands are necessary to prevent the binding of substrates or products to Pd(II) intermediates, which would otherwise lead to catalyst deactivation. nih.gov However, other studies have demonstrated that highly active and long-lived catalysts can be achieved with specific monophosphine ligands, which are less prone to certain deactivation pathways. nih.govresearchgate.net The nature of the boronic acid derivative itself can also play a role; for instance, the presence of impurities or the generation of species that coordinate strongly to the palladium center can act as catalyst poisons. acs.org
Reaction Mechanisms of Hydrolysis and Hydrolytic Stability Factors
The hydrolytic stability of borate esters is a crucial property, particularly for their application in aqueous environments or as lubricant additives where exposure to moisture is common. researchgate.netasianpubs.org The hydrolysis of a borate ester is a reversible reaction that yields the corresponding boronic acid and alcohol. researchgate.net This process is typically initiated by the nucleophilic attack of a water molecule on the electron-deficient boron atom. asianpubs.orgacs.org
This compound exhibits notable resistance to hydrolysis due to its unique bicyclic structure. acs.orgrsc.org The formation of an intramolecular dative bond between the nitrogen atom of the diethanolamine backbone and the boron atom (N→B) is key to this stability. acs.orgresearchgate.netacs.org This coordination changes the hybridization of the boron atom from sp² to sp³, making it less electrophilic and thus less susceptible to attack by water. acs.orgacs.org This internal stabilization effectively shields the boron center, significantly slowing the rate of hydrolysis compared to acyclic borate esters. asianpubs.orgacs.org
Several factors influence the hydrolytic stability of borate esters:
Intramolecular B-N Coordination: The presence of a dative B-N bond, as seen in this compound, creates a more stable tetrahedral boron center, which is a primary factor in resisting hydrolysis. acs.orgacs.orgacs.orgresearchgate.net
Steric Hindrance: Increased steric bulk around the boron atom can physically hinder the approach of water molecules, thereby increasing hydrolytic stability. acs.orgresearchgate.net For instance, boronic esters derived from bulky diols like pinacol (B44631) are generally more robust than those from simpler diols. acs.orgresearchgate.net
Molecular Rigidity: A more rigid molecular structure can also contribute to hydrolysis resistance by impeding the conformational changes required during the nucleophilic attack by water. acs.org
| Factor | Effect on Hydrolytic Stability | Mechanism |
|---|---|---|
| Intramolecular B-N Dative Bond | Increases | Reduces electrophilicity of the boron atom by changing its hybridization from sp² to sp³. acs.orgacs.org |
| Steric Hindrance | Increases | Physically blocks the nucleophilic attack of water on the boron center. acs.orgresearchgate.net |
| Molecular Rigidity | Increases | Resists the necessary stereochemical changes during the hydrolysis reaction pathway. acs.org |
Stereochemical Control and Asymmetric Induction in Boronic Ester Reactions
Boronic esters are fundamental tools in modern organic synthesis for constructing complex molecules with precise three-dimensional arrangements. rsc.orgacs.orgiupac.org The ability to control stereochemistry is paramount, and chiral boronic esters, often formed from chiral diols, are frequently employed to induce asymmetry in chemical reactions. rsc.orgbristol.ac.uk This substrate-controlled approach allows for the generation of new stereogenic centers with a high degree of predictability. bristol.ac.uk An alternative, reagent-controlled strategy uses chiral reagents to react with achiral boronic esters, again leading to enantiomerically enriched products. bristol.ac.uk
Kinetic resolution is a powerful method for separating a mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. dtic.milresearchgate.net In the context of boronic esters, a racemic mixture of a substrate can be resolved by reacting it with a chiral boronic ester, leading to the preferential transformation of one enantiomer over the other. dtic.mil For example, highly enantioenriched secondary allyl boronates have been obtained through the kinetic resolution of their racemic mixtures. researchgate.net These resolved, stable boronate reagents can then be used in subsequent stereoselective syntheses, such as the preparation of homoallylic amines, with excellent transfer of chirality. researchgate.net The success of this method relies on the significant difference in the energy of the diastereomeric transition states, which dictates the rate at which each enantiomer reacts. dtic.mil
Convergent synthesis is a strategy that involves preparing complex molecules by joining smaller, pre-synthesized fragments in the later stages of a synthetic sequence. This approach is often more efficient than linear synthesis. Boronic esters are exceptionally well-suited for this purpose, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.orgrsc.orgresearchgate.net The stability of boronic esters, especially robust variants like pinacol esters, allows them to be carried through multiple synthetic steps before the key coupling reaction. researchgate.net This enables the convergent connection of two complex chiral chains, one functionalized as a boronic ester and the other as an appropriate coupling partner (e.g., an organohalide), to rapidly assemble the target molecule. rsc.orgresearchgate.net Bicyclic boronates, which share stability features with this compound, have been synthesized convergently through cascade cross-coupling/cyclization protocols, highlighting the power of this strategy for creating complex, functionalized boron heterocycles. rsc.orgrsc.orgresearchgate.net
Tribochemical Reaction Mechanisms and Interfacial Adsorption Phenomena
This compound is utilized as an effective lubricant additive, primarily for its anti-wear and friction-reducing properties. rsc.orgrsc.orgnih.govresearchgate.net Its performance is governed by its behavior at the interface between moving surfaces, where it undergoes tribochemical reactions and forms protective films through adsorption. researchgate.netkoreascience.kr Under the high-pressure and high-temperature conditions of friction, these additives decompose and react with the metal surface to form a durable boundary film. koreascience.krresearchgate.net This film, which can be composed of species like boron oxides and iron compounds, prevents direct metal-to-metal contact, thereby minimizing wear and reducing friction. koreascience.kr
The tribological mechanism can be summarized in two main theories:
Deposition Film Theory: The borate ester undergoes decomposition, polymerization, and condensation on the friction surface, creating a deposited film of reaction products. researchgate.net
Boronization Theory: Active boron atoms produced from the decomposition of the ester can permeate the metal surface, forming hard, wear-resistant compounds like iron borides (Fe₂B). koreascience.kr
X-ray photoelectron spectroscopy (XPS) analyses of worn surfaces have confirmed the presence of boron-containing species, such as BN, B-OH, and boron oxides (BOx), indicating that the additive decomposes and reacts at the interface. nih.gov
In a fully formulated lubricant, various additives vie for a position on the metal surfaces. The effectiveness of this compound is therefore dependent on its ability to compete for adsorption sites. rsc.orgrsc.orgresearchgate.net The polarity of the additive relative to the base oil and other additives is a determining factor in this competition. rsc.orgrsc.orgresearchgate.net
| Base Oil | Relative Polarity | Competitive Adsorption Outcome for this compound (DEBE) | Resulting Anti-Wear Performance |
|---|---|---|---|
| Liquid Paraffin (B1166041) (LP) | Low | DEBE adsorbs effectively onto the metal surface. rsc.orgrsc.org | Good anti-wear properties. rsc.orgrsc.org |
| Poly-alpha-olefin (PAO) | Low | DEBE adsorbs effectively onto the metal surface. rsc.orgrsc.org | Good anti-wear properties. rsc.orgrsc.org |
| Dioctyl Sebacate (B1225510) (DIOS) | High | DIOS preferentially adsorbs, hindering DEBE adsorption. rsc.orgrsc.org | Decreased anti-wear ability compared to base oil alone. rsc.orgrsc.org |
Formation of Composite Boundary Lubrication Films
The efficacy of this compound and its derivatives as lubricant additives is largely attributed to their ability to form a composite boundary lubrication film on friction surfaces. This film is a result of complex physical and chemical processes that occur at the interface of sliding metal components under boundary lubrication conditions. The formation mechanism primarily involves the adsorption of the additive molecules onto the metal surface, followed by tribochemical reactions that create a durable, protective layer. researchgate.net
The initial step in the formation of the boundary film is the physical and chemical adsorption of the this compound molecules onto the lubricated metal surfaces. rsc.org The polarity of the this compound additive, which can be influenced by the length of its fatty acid carbon chains, plays a crucial role in its adsorption characteristics and solubility in different base oils. researchgate.netresearchgate.net For instance, derivatives with longer carbon chains may exhibit better solubility and form thicker multilayer viscoelastic adsorption films in less polar base oils like poly-alpha-olefin (PAO). researchgate.net There is a competitive adsorption process between the additive and the base oil molecules. rsc.org In base oils with lower polarity, such as liquid paraffin (LP) or PAO, the this compound additive, having a higher polarity, preferentially adsorbs onto the metal surface. rsc.org
Following adsorption, the frictional heat and pressure at the contact points trigger tribochemical reactions. researchgate.netresearchgate.net The this compound molecules decompose and react with the metal surface and other active elements like oxygen. rsc.org This process leads to the in-situ formation of a complex, multi-layered protective film. rsc.orgresearchgate.net This resulting tribofilm is a composite material, typically consisting of both inorganic and organic compounds that work synergistically to reduce friction and wear. rsc.orgplos.org
Research utilizing X-ray Photoelectron Spectroscopy (XPS) has provided detailed insights into the chemical composition of these tribofilms. Analysis of worn steel surfaces lubricated with this compound-containing oils has consistently identified the presence of specific chemical species. rsc.orgresearchgate.net
The table below summarizes the typical components identified in the boundary lubrication films formed by this compound additives.
| Film Component | Chemical Formula / Type | Role in Lubrication | Source |
| Boron Trioxide | B₂O₃ | Excellent solid lubricant, reduces friction and wear. | rsc.orgresearchgate.netresearchgate.net |
| Iron Oxides | Fe₂O₃, Fe₃O₄ | Forms a protective oxide layer, preventing direct metal-to-metal contact. | rsc.orgresearchgate.net |
| Boron Nitride | BN | A stable, hard material that improves the anti-wear properties of the film. | researchgate.netresearchgate.net |
| Organic Nitrogen Compounds | N-containing compounds | Contribute to the protective film, enhancing adsorption and film integrity. | rsc.orgplos.org |
| Polyoxyethylene Ether Moieties | Organic polymer chains | Form part of the organic protective film. | rsc.org |
The composition of the boundary film can be influenced by the specific formulation of the this compound derivative and the type of base oil used. For example, studies comparing the performance of a this compound ester (DEBE) in different base oils like liquid paraffin (LP), poly-alpha-olefin (PAO), and dioctyl sebacate (DIOS) revealed significant differences in film formation. rsc.org While effective antiwear films containing B₂O₃ and Fe₂O₃ were formed in LP and PAO, the boron element was not detected on the wear scar when DIOS was the base oil. rsc.org This was attributed to the higher polarity of the DIOS base oil, which adsorbed preferentially onto the metal surface, hindering the adsorption and subsequent reaction of the DEBE additive. rsc.org
The synergy between the different components of the tribofilm is crucial for its effectiveness. The combination of hard, wear-resistant inorganic compounds like boron nitride and iron oxides, along with the easily shearable, friction-reducing layers of boron trioxide and organic compounds, creates a robust and durable boundary lubrication film. researchgate.netplos.org This composite structure, comprising physical adsorption films, chemical adsorption films, and chemical reaction films, effectively separates the sliding surfaces, thereby improving the anti-wear and friction-reducing properties of the lubricant. researchgate.net
Detailed findings from XPS analysis of a worn steel surface lubricated with a this compound ester in liquid paraffin are presented in the table below.
| Element | Binding Energy (eV) | Inferred Chemical Species |
| Boron (B1s) | 192.0 | B₂O₃ |
| Oxygen (O1s) | 532.4 | B₂O₃ |
| Iron (Fe2p) | Not specified | Fe₂O₃ |
| Nitrogen (N1s) | Not specified | N-containing organic compounds |
Data sourced from a study on a this compound ester (DEBE) additive in liquid paraffin under a 200 N load. rsc.org
Theoretical and Computational Chemistry of Diethanolamine Borate Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations serve as a fundamental pillar in understanding the three-dimensional arrangement of atoms and the distribution of electrons within diethanolamine (B148213) borate (B1201080) molecules. northwestern.eduwavefun.comarxiv.orggoogle.com These calculations provide insights that are often difficult or impossible to obtain through experimental methods alone.
Evaluation of Isomer Stability and Conformation
Diethanolamine borates can exist in various spatial arrangements, known as isomers and conformers. Theoretical calculations are crucial in determining the relative stability of these different forms. For instance, in chiral 1,3-dienylborates derived from diethanolamine, the conformational stability is noted to be low at ambient temperatures, leading to an equilibrium mixture of diastereomers. clockss.org The substitution pattern on the nitrogen atom can influence this stability; replacing a methyl group with a hydrogen atom is predicted to increase conformational stability. clockss.org
Studies on related borate complexes, such as those with N-methyliminodiacetic acid (MIDA), highlight the impact of the ligand structure on conformational rigidity. While MIDA boronates exhibit remarkable conformational rigidity even at high temperatures, the analogous diethanolamine adducts show coalescence of diastereotopic methylene (B1212753) protons at much lower temperatures (23 to 60 °C), indicating greater conformational flexibility. nih.gov This flexibility is a key factor in the differing reactivity between these two classes of boronates. nih.gov The formation of different isomers can also be influenced by the reaction conditions, such as the solvent used. researchgate.net
Here is a data table summarizing the conformational behavior of Diethanolamine Borate Adducts compared to MIDA Boronates:
| Feature | Diethanolamine Adducts | MIDA Boronates | Reference |
| Conformational Flexibility | High | Low | nih.gov |
| Coalescence Temperature of Methylene Protons | 23 - 60 °C | No coalescence up to 150 °C | nih.gov |
| Stability to Silica Gel | Unstable | Stable | nih.gov |
| Reactivity in Cross-Coupling | Reactive | Stable | nih.gov |
Analysis of Molecular Orbitals, Electrophilicity, and Nucleophilicity
The electronic behavior of this compound is dictated by its molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comphyschemres.org The HOMO represents the region of highest electron density and is associated with the molecule's nucleophilic character, or its ability to donate electrons. youtube.com Conversely, the LUMO indicates the region most susceptible to accepting electrons, defining its electrophilic character. youtube.com
Computational analyses reveal that in this compound systems, the boron atom, with its vacant p-orbital, is a primary electrophilic site. scispace.com The nitrogen and oxygen atoms, with their lone pairs of electrons, contribute to the nucleophilic nature of the molecule. The specific arrangement of these orbitals and their energy levels can be finely tuned by the substituents on the diethanolamine backbone and the group attached to the boron atom. This tuning of electronic properties is fundamental to the reactivity of these compounds in various chemical transformations. rsc.org
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the reactivity of diethanolamine borates and to map out the energetic landscapes of their reaction pathways. researchgate.nettechscience.com DFT calculations provide valuable information on the transition states and intermediates involved in chemical reactions, offering a mechanistic understanding at the molecular level. researchgate.net
Prediction of Torsional and Rotational Barriers
The flexibility of the this compound structure is characterized by the energy barriers to rotation around its chemical bonds. DFT calculations can accurately predict these torsional and rotational barriers. researchgate.net For example, in a 2-diethanolaminoboron-substituted 1,3-diene, the molecule was found to exist in the s-trans conformation in the solid state, a preference attributed to intermolecular hydrogen bonding. beilstein-journals.org In solution, however, the rotational barrier between the s-trans and s-cis conformers is a key factor in its reactivity in reactions like the Diels-Alder cycloaddition. beilstein-journals.org The computational prediction of these barriers helps in understanding and predicting the outcomes of such reactions. researchgate.net
Modeling Charge Transfer and Electron Density Distribution
DFT is instrumental in visualizing and quantifying the distribution of electron density within the this compound molecule and how this distribution changes during a chemical reaction. arxiv.orgdiva-portal.orgresearchgate.net This modeling of charge transfer is crucial for understanding the nature of chemical bonds and the reactivity of different sites within the molecule. science.gov
In diethanolamine borates, a significant charge transfer occurs from the nitrogen atom to the boron atom, forming a dative B-N bond. techscience.com The electron density distribution, calculated through DFT, can show the degree of this charge transfer and how it is influenced by the surrounding chemical environment. For instance, in the hydrolysis of borate esters, DFT studies have shown that the presence of water molecules can stabilize transition states, and the charge distribution shifts as the reaction progresses. techscience.commdpi.com These models provide a detailed picture of the electronic rearrangements that drive chemical reactivity. arxiv.org
Simulation of Dissociation Processes and Ionic Conductivity
Computational simulations, often in conjunction with DFT, are employed to study the dissociation of this compound in solution and its resulting ionic conductivity. researcher.lifelut.fi These simulations can model the interactions between the borate species and solvent molecules, providing insights into the mechanisms of ion transport.
The dissociation of the B-N bond or the hydrolysis of the borate ester can lead to the formation of ionic species. techscience.com Molecular dynamics simulations can track the movement of these ions over time, allowing for the calculation of properties like diffusion coefficients and, ultimately, ionic conductivity. lut.fi Understanding these processes is particularly relevant in applications where diethanolamine borates are used in solution, such as in electrolytes or as catalysts in aqueous media. The ability to simulate these dynamic processes provides a theoretical foundation for designing this compound systems with tailored conductivity properties.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The computational prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful tool for the structural elucidation of complex molecules like this compound. nih.gov Density Functional Theory (DFT) calculations, often coupled with the Gauge-Including Atomic Orbital (GIAO) or Gauge-Invariant Atomic Orbital (GIAO) method, have become a standard framework for predicting NMR chemical shifts (¹H, ¹³C, and ¹¹B) with a useful degree of accuracy. nih.govworktribe.com These theoretical approaches are instrumental in assigning experimental spectra, determining stereochemistry, and understanding conformational dynamics. nih.gov
For organoboron compounds and borate esters, DFT methods have been systematically evaluated to establish reliable protocols for chemical shift prediction. worktribe.comnih.gov The accuracy of these predictions is highly dependent on the chosen combination of the functional and basis set (FBS), as well as the treatment of solvent effects. nih.govnih.gov Studies on borate esters of polyols, which are structurally analogous to this compound, have shown that including implicit solvation models during both geometry optimization and the subsequent calculation of magnetic shielding constants significantly improves the accuracy of predicted ¹³C and ¹H chemical shifts. nih.gov For instance, research on apio-borate esters demonstrated that with appropriate computational models, the predicted ¹³C shifts can be within an average of 1.50 ppm and ¹H shifts within 0.12 ppm of experimental values. nih.gov
The prediction of ¹¹B NMR chemical shifts is particularly important for studying boron-containing compounds. worktribe.com The chemical shift of the boron atom is highly sensitive to its coordination environment (trigonal vs. tetrahedral) and the nature of its substituents. Computational studies aim to reproduce the experimental ¹¹B NMR spectra, which for borates with N→B coordination, typically show signals characteristic of a tetracoordinate boron atom. researchgate.net For example, the ¹¹B-NMR spectra for borates derived from ethanolamines show signals for the borate group near +18 ppm, while an N–BH₃ adduct appears between -8 and -19 ppm. researchgate.net DFT calculations can help assign these signals to specific structural features and can be used to study dynamic processes, such as the opening and closing of the transannular N→B bond. researchgate.net
The general workflow for predicting NMR chemical shifts for a system like this compound involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)), often including a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. nih.gov
Magnetic Shielding Calculation: Using the optimized geometry, the isotropic magnetic shielding constants (σ) are calculated, typically with the GIAO method and a suitable FBS (e.g., ωB97X-D/def2-SVP). nih.gov
Chemical Shift Calculation: The calculated shielding constants are converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). nih.gov
The accuracy of various DFT methods has been benchmarked extensively, providing a guide for selecting the most appropriate level of theory for the system of interest.
Table 1: Evaluation of Selected DFT Functionals for ¹³C and ¹H NMR Chemical Shift Prediction Accuracy Data derived from benchmark studies on diverse organic molecules. nih.gov
| DFT Functional | Recommended For | Typical Root-Mean-Square Deviation (RMSD) |
|---|---|---|
| ωB97X-D | ¹³C Chemical Shifts | 0.5 - 2.9 ppm |
| WP04 | ¹H Chemical Shifts | 0.07 - 0.19 ppm |
| B3LYP-D3 | Geometry Optimization | N/A |
Theoretical Insights into Intramolecular Transannular Interactions
This compound is a classic example of an atrane, a class of compounds characterized by a transannular dative bond. In this molecule, an intramolecular coordinate bond exists between the nitrogen atom and the boron atom (B←N). This interaction significantly influences the molecule's geometry, stability, and reactivity. Theoretical and computational chemistry provides profound insights into the nature and strength of this transannular bond. nih.govnih.gov
Ab initio molecular orbital calculations and DFT studies have been employed to investigate the B←N bond in boratrane and related structures. nih.gov These studies consistently show that the interaction is not merely electrostatic but possesses significant covalent character. nih.govnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a particularly powerful method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonds. nih.gov
For the B←N bond in boratrane, QTAIM analysis reveals a bond critical point (BCP) between the boron and nitrogen atoms. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the interaction. In boratrane, the B-N bond is characterized as a "shared" or covalent interaction. nih.gov This is distinct from purely closed-shell or ionic interactions. The atrane cage structure is thought to enforce a deformation of the boron atom's electron shells, facilitating this covalent character and contributing to the high hydrolytic stability of the compound. nih.gov
Computational studies have quantified the geometric and energetic consequences of this interaction. The B←N bond distance is a key parameter, and calculations at the MP2/6-31+G* level for boratrane show this distance to be around 1.696 Å. nih.gov The strength of this interaction can be estimated by calculating the stabilization energy, which compares the energy of the atrane structure to a hypothetical open-chain conformer without the B←N bond. For boratrane, this stabilization energy is significant, calculated to be over 40 kcal/mol, highlighting the thermodynamic favorability of the cage structure. nih.gov
Theoretical investigations also explore how substituents on the molecular framework can modulate the strength of the transannular interaction. nih.gov Generally, electron-donating groups on the nitrogen-containing part of the structure would be expected to increase the dative bond strength, while electron-withdrawing groups on the boron atom would have a similar effect.
Table 2: Calculated Properties of the Transannular B←N Interaction in Boratrane Data from theoretical studies using QTAIM and ab initio methods. nih.govnih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| B←N Bond Length | ~1.696 Å | Indicates a strong interaction, shorter than the sum of van der Waals radii. |
| Stabilization Energy | ~43.8 kcal/mol | Represents the energetic favorability of forming the transannular bond. |
| Electron Density at BCP (ρ(r)) | Value indicates shared interaction | A higher value suggests a greater degree of covalent character. |
| Laplacian of Electron Density at BCP (∇²ρ(r)) | Value indicates shared interaction | The sign and magnitude help classify the bond type (covalent vs. closed-shell). |
Coordination Chemistry and Intermolecular Interactions of Diethanolamine Borate
Diethanolamine (B148213) borate's chemical behavior is largely defined by its unique intramolecular coordination and its interactions with other chemical species. The formation of a dative bond between the nitrogen atom of the diethanolamine ligand and the electron-deficient boron atom creates a stable, bicyclic structure that influences its properties and reactivity.
Molecular Architecture and Tailored Reactivity
Design Principles for Multi-Ring Borate (B1201080) Esters with Enhanced Stability
The utility of borate esters in various applications is often limited by their susceptibility to hydrolysis. Consequently, a primary focus of research has been the development of design principles to enhance their stability, particularly through the formation of multi-ring structures. The inherent electron deficiency of the boron atom makes it susceptible to nucleophilic attack by water, leading to the breakdown of the ester bond. researchgate.net A key strategy to counteract this is to stabilize the boron center by incorporating electron-rich atoms, such as nitrogen, into the molecular structure. researchgate.net
One of the most effective approaches is the utilization of intramolecular coordination. By introducing groups that contain nitrogen atoms, stable five- or six-membered rings can be formed through a dative bond between the nitrogen's lone pair of electrons and the vacant p-orbital of the boron atom. researchgate.net This internal coordination satisfies the electron deficiency of the boron, significantly improving the hydrolytic stability of the resulting borate ester. researchgate.net Diethanolamine (B148213) borate is a prime example of this principle, where the nitrogen atom and the two hydroxyl groups of the diethanolamine ligand form a stable bicyclic structure with the boron atom.
Further design considerations include steric shielding and the electronic nature of substituents. Bulky groups positioned near the boron center can physically hinder the approach of water molecules, thereby slowing the rate of hydrolysis. acs.org Additionally, the design of the diol component used in forming the ester can influence stability; specific diol structures can improve reactivity towards boronic acids and enhance the stability of the final boronate ester. acs.org
Table 1: Design Principles for Enhancing Borate Ester Stability
| Design Principle | Mechanism | Example |
|---|---|---|
| Intramolecular B-N Coordination | The lone pair of electrons on a nitrogen atom forms a dative bond with the electron-deficient boron atom, creating a stable multi-ring structure. researchgate.net | Formation of five- or six-membered rings in borate esters derived from amino alcohols like diethanolamine. researchgate.net |
| Steric Shielding | Bulky substituents near the boron center physically block access for water molecules, preventing nucleophilic attack. acs.org | Use of ortho-substituted t-butyl groups on phenylboronic acids to create water-stable boronate ester cages. acs.org |
| Optimized Diol Structure | The chemical structure of the alcohol component can be designed to favor the formation of stable, less strained boronate ester rings. acs.org | Utilizing diols with improved reactivity and geometry that promote stable ester formation at physiological pH. acs.org |
| Introduction of Electron-Rich Groups | Incorporating groups that can donate electron density to the boron atom, such as alkylphenyl groups, can enhance hydrolytic stability. researchgate.net | Conjugating an alkylphenyl group directly with the boron atom to allow for electron delocalization with the benzene (B151609) ring. researchgate.net |
Strategies for Modifying Hydroxyl Groups on Cellulose (B213188) with Boron-Nitrogen Compounds
Cellulose, a ubiquitous natural polymer, possesses abundant hydroxyl (OH) groups that serve as reactive sites for chemical modification. Boron-nitrogen compounds, such as diethanolamine borate, have been effectively used to modify cellulose-containing materials to enhance their performance properties, including fire and bio-resistance. nih.govnih.gov The modification strategy hinges on the chemical interaction between the boron-nitrogen compound and the hydroxyl groups of the cellulose polymer. nih.govresearchgate.net
Research has shown that these modifier molecules chemically interact specifically with the hydroxyl groups located at the C⁶-atom of the cellulose's anhydroglucose (B10753087) units. nih.govresearchgate.net This interaction is an inter-crystalline process, meaning it occurs primarily in the more accessible amorphous regions of the cellulose structure without disrupting the crystalline domains. nih.govnih.gov The result is the formation of hydrolytically stable ester bonds between the boron compound and the cellulose backbone. nih.gov
A significant advantage of this modification strategy is that it does not cause accelerated aging or loss of strength in the cellulosic material. nih.govnih.gov On the contrary, by forming a stable, chemically bonded organic matrix, this surface modification increases the durability of materials like wood. nih.govresearchgate.net The presence of boron and nitrogen atoms in the modified cellulose, even after extensive washing, confirms the formation of these stable covalent linkages. nih.gov This process provides a pathway to improve the functional properties of natural fibers for use in construction and other industries. nih.gov
Table 2: Research Findings on Cellulose Modification with Boron-Nitrogen Compounds
| Finding | Description | Significance |
|---|---|---|
| Site of Interaction | Boron-nitrogen compounds were found to chemically react with the hydroxyl groups at the C⁶ position of the cellulose molecule. nih.govresearchgate.net | This specific and targeted reaction allows for controlled modification of the cellulose polymer. |
| Reaction Locus | The modification is an inter-crystalline process, occurring in the amorphous regions of the cellulose without destroying its crystal structure. nih.govnih.gov | Preserves the inherent mechanical strength and structural integrity of the cellulose fibers. |
| Bond Formation | The reaction forms hydrolytically stable ester bonds between the modifier molecules and the OH-groups of the cellulose. nih.gov | Ensures the permanence of the modification and the long-term enhancement of material properties. |
Engineering of Borate Structures for Controlled Dissociation Behavior
The ability to control the dissociation of borate structures is critical for applications such as the controlled release of therapeutic ions or guest molecules. cit.iersc.org The dissociation behavior is intrinsically linked to the coordination state of the boron atom, which can exist in either a trigonal planar (BO₃) or a tetrahedral (BO₄) geometry. cit.ie BO₃ units are generally more susceptible to hydrolysis, while BO₄ units are more hydrolytically stable. cit.ie Engineering the ratio of these structural units within a material allows for precise control over its dissociation and degradation rate.
In the context of borate glasses, for instance, the composition can be modified to control boron speciation. The substitution of one oxide component for another (e.g., Ga₂O₃ for Na₂O) can have a profound effect on the glass structure, leading to linear increases in the concentration of hydrolysable BO₃ units and decreases in more stable BO₄ units. cit.ie This compositional control directly translates to tunable ion release profiles, which is valuable for creating biomaterials that deliver therapeutic metal ions at a desired rate. cit.ie
In supramolecular chemistry, this principle is applied to create stimuli-responsive materials. Boronic ester cages can be designed to release encapsulated guest molecules in response to specific triggers. rsc.org For example, the presence of fluorine substituents on a boronic ester cage can facilitate the formation of tetrahedral borates upon the addition of simple amines. rsc.org This structural transition from a trigonal boronate to a tetragonal borate can be used to control the rate of guest release, demonstrating a sophisticated method of engineering dissociation behavior at the molecular level. acs.orgrsc.org
Table 3: Comparison of BO₃ and BO₄ Structural Units in Borate Materials
| Feature | Trigonal Boron (BO₃) | Tetrahedral Boron (BO₄) |
|---|---|---|
| Coordination | Three-coordinate | Four-coordinate |
| Geometry | Trigonal planar | Tetrahedral |
| Hydrolytic Stability | Lower; more susceptible to hydrolysis and dissociation. cit.ie | Higher; more hydrolytically stable and less prone to rapid dissociation. cit.ie |
| Role in Materials | Contributes to faster degradation and ion/guest release. cit.ie | Acts as a network stabilizer, slowing down degradation and release rates. cit.ie |
Development of Novel Boron-Containing Frameworks and Materials
The unique chemistry of boron, characterized by its ability to form complex, multidimensional structures, has driven the development of novel frameworks and materials with exceptional properties. researchgate.netnih.gov These materials span a wide range, from porous crystalline frameworks to two-dimensional nanosheets, each with potential applications in fields like electronics, catalysis, and materials science. nih.gov
One area of significant advancement is the prediction and creation of ultra-flexible boron oxide frameworks. These materials are composed of rigid boron-oxygen heterocycles linked by highly flexible B-O-B bridges. rsc.org This unique architecture results in frameworks with remarkably broad energy landscapes, capable of undergoing enormous changes in cell volume with negligible energy cost. rsc.org The exceptional flexibility is attributed to the intrinsic bending of the B-O-B bridges and topological factors, making them promising candidates for novel guest-host materials. rsc.org
Another innovative direction is the self-assembly of boronic ester cages. These are discrete molecular architectures that can be designed to have unprecedented stability, even in aqueous environments. acs.org By incorporating bulky groups to shield the Lewis acidic boron sites, these cages can be rendered stable under neutral conditions while still allowing for dynamic exchange under acid or base catalysis. acs.org Such stable yet responsive cages have been used for the encapsulation and on-demand release of dye molecules and for heterogeneous catalysis. acs.org
Furthermore, research into low-dimensional boron-based systems is at the forefront of material engineering. nih.gov This includes the computational design and synthesis of 2D materials like transition metal monoborides (MBenes), bilayer borophene with superhard mechanical properties, and hydrogen boride (HB) sheets for potential use in hydrogen storage. nih.gov These developments highlight the vast potential of boron to serve as a fundamental building block for the next generation of advanced materials. researchgate.net
Table 4: Examples of Novel Boron-Containing Frameworks and Materials
| Material Type | Key Structural Feature | Potential Application |
|---|---|---|
| Ultra-Flexible Boron Oxides | Rigid boron-oxygen rings linked by flexible B-O-B bridges. rsc.org | Guest-host materials, nanoporous frameworks. rsc.org |
| Water-Stable Boronate Ester Cages | Self-assembled cubic cages with sterically shielded boron centers. acs.org | Stimuli-responsive guest encapsulation and release, heterogeneous catalysis. acs.org |
| 2D MBenes (e.g., CrB, FeB) | Monolayer materials with orthorhombic or hexagonal symmetries. nih.gov | 2D magnets, nanoelectronics. nih.gov |
| Bilayer Borophene | Two-dimensional sheets of boron atoms exhibiting high Young's modulus. nih.gov | Superhard materials, quantum applications. nih.gov |
| Hydrogen Boride (HB) Sheets | 2D layered structure with a functional surface chemistry. nih.gov | Hydrogen storage, sensor technologies. nih.gov |
Future Research Trajectories in Diethanolamine Borate Chemistry
Advancements in Targeted Synthesis Methodologies for Complex Diethanolamine (B148213) Borate (B1201080) Derivatives
Future synthetic efforts will likely concentrate on developing highly controlled and targeted methodologies for creating complex diethanolamine borate derivatives with tailored functionalities. Current methods, such as the straightforward complexation of boronic acids with diethanolamine (DEA), provide stable, isolable solids (DABO boronates) from otherwise challenging boronic acids. nih.gov This stability has made them valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net
The evolution of these synthetic strategies will move beyond simple adducts to the construction of more intricate molecular architectures. Research will likely focus on:
Multi-functional Derivatives: Synthesizing derivatives that incorporate additional reactive sites or functional groups. For example, methods have been developed to create amine-containing eight-membered cyclic boronic esters from diethanolamine derivatives, which can act as building blocks for 2D and 3D molecular networks. researchgate.net
Stereoselective Synthesis: Developing chiral auxiliaries or catalytic systems to achieve high diastereoselectivity in the synthesis of boronic esters, which is crucial for applications in asymmetric synthesis. vt.edu
Polymer and Material Integration: Devising methods to incorporate this compound moieties into polymers and other materials. This includes using boronic acid esters as linkers for solid-phase synthesis or for the selective transport of molecules. researchgate.net One approach involves the complexation of boronic acids with diol-containing polymers to assemble targeted nanoparticles. nih.gov
A key existing strategy that provides a foundation for future work is the two-step deprotection of pinacolyl boronate esters. This process proceeds via a diethanolamine-protected intermediate, offering advantages like mild reaction conditions and tolerance for various functional groups. vt.edu Further research could expand this methodology to a broader range of boronic esters and substrates, enabling the synthesis of complex N-terminal peptidic boronic acids and other elaborate structures. vt.edu
Strategies for Optimizing Electronic Structure and Reactivity Profiles
The reactivity of this compound is intrinsically linked to its unique electronic structure, characterized by a dative, transannular bond between the nitrogen atom's lone pair and the vacant p-orbital of the sp2-hybridized boron atom. vt.eduwiley-vch.dewiley-vch.de This interaction forces the boron into a tetracoordinate, sp3-hybridized state, forming a stable bicyclic or spirocyclic structure. wiley-vch.deresearchgate.net Future research will focus on modulating this electronic environment to fine-tune the compound's reactivity for specific applications.
Key strategies for optimization include:
Controlled Hydrolysis and Transmetalation: Diethanolamine borates can hydrolyze in aqueous or protic solvents to release the corresponding boronic acid, making them effective partners in reactions like the Suzuki-Miyaura coupling. nih.gov Future work will aim to control the rate of this hydrolysis by modifying the electronic structure, thereby optimizing reaction kinetics and yields. The liberated diethanolamine itself can play a role in the catalytic cycle, acting as a ligand for the palladium catalyst and as an internal scavenger for impurities. researchgate.net
Enhanced Stability: While diethanolamine complexation significantly enhances the stability of boronic acids, particularly labile heterocyclic variants, further optimization is possible. nih.govresearchgate.net Research into derivatives with improved hydrolytic stability could expand their utility in a wider range of reaction conditions and improve their shelf-life as storable reagents. rsc.org
The table below summarizes key structural features and their influence on reactivity, providing a basis for future optimization studies.
| Feature | Description | Influence on Reactivity | Research Focus |
| B-N Dative Bond | Coordination of the nitrogen lone pair to the empty boron p-orbital. wiley-vch.de | Creates a stable, tetracoordinate boron center, protecting the boronic acid functionality. nih.gov | Modulating bond strength through electronic effects of substituents. |
| Spirocyclic Structure | A double five-membered ring structure is formed. rsc.org | Enhances hydrolytic stability compared to acyclic borate esters. rsc.org | Synthesis of derivatives with varied ring sizes and substituents to tune stability. researchgate.net |
| Reversible Hydrolysis | The complex can hydrolyze in protic solvents to release the free boronic acid. nih.gov | Enables use as a stable "pro-reagent" in cross-coupling reactions. nih.gov | Controlling the rate of hydrolysis for optimized reaction profiles. |
| Ligand Functionality | Liberated diethanolamine can coordinate with metal catalysts (e.g., palladium). researchgate.net | Can influence the catalytic cycle and act as an internal scavenger, improving reaction efficiency. researchgate.net | Designing derivatives where the liberated amine has specific catalytic properties. |
Development of Cost-Effective and Environmentally Sustainable Synthetic Routes
A major thrust of future research will be the development of synthetic routes for this compound and its derivatives that are not only efficient and scalable but also economically viable and environmentally benign. The use of diethanolamine itself is advantageous as it is an inexpensive auxiliary for stabilizing boronic acids compared to alternatives like pinacol (B44631) or N-methyliminodiacetic acid (MIDA). nih.gov
Future developments are expected in several key areas:
Green Solvents and Reagents: Expanding on current methods that already utilize environmentally sustainable solvents, future work will aim to eliminate hazardous reagents and minimize waste streams. researchgate.netresearchgate.net This aligns with the broader shift towards green chemistry in the production of platform chemicals. rsc.org
One-Pot and Telescoped Reactions: Designing synthetic procedures that combine multiple steps into a single operation (one-pot) or sequence them without intermediate isolation (telescoping) can significantly improve efficiency and reduce cost. researchgate.net The synthesis of diethanolamine boronic esters can already be telescoped from a solution of a boronic acid or another ester, providing wide access from numerous reaction types. researchgate.net
Scalability: While kilogram-scale manufacturing of some diethanolamine boronic esters has been achieved, future research will focus on developing robust and scalable protocols for a wider variety of complex derivatives. researchgate.netresearchgate.net This involves optimizing reaction parameters such as temperature, addition rates, and crystallization conditions to prevent issues like oiling or uncontrolled precipitation that can hinder large-scale production. researchgate.net
Catalyst Optimization: For syntheses involving catalysis, such as the preparation of arylboronic esters via palladium-catalyzed borylation, research will focus on using lower catalyst loadings, exploring ligand-free conditions, or using more sustainable and recyclable catalysts. researchgate.netresearchgate.net
The direct synthesis from inexpensive starting materials like boric acid and diethanolamine is a key advantage. rsc.orgchemicalbook.com For example, a simple method involves reacting boric acid and diethanolamine in an aqueous solution or by heating them under vacuum. chemicalbook.com
| Synthesis Strategy | Objective | Key Advantages | Future Research Direction |
| Green Solvents | Reduce environmental impact. | Lower toxicity, easier disposal, potential for recycling. | Screening and application of a wider range of bio-based or sustainable solvents. |
| One-Pot Synthesis | Increase process efficiency. | Reduced reaction time, lower material loss, cost savings. vt.edu | Designing more complex multi-component reactions starting from basic precursors. |
| Scalable Protocols | Enable industrial production. | Consistent product quality at large volumes, economic viability. researchgate.net | Overcoming challenges like crystallization and purification for diverse derivatives. researchgate.net |
| Catalyst Improvement | Lower cost and waste. | Reduced use of precious metals, simpler purification. researchgate.net | Development of heterogeneous or recyclable catalysts for boronate synthesis. |
Deeper Exploration of Interfacial Chemistry and Surface Phenomena
The amphiphilic nature of certain this compound derivatives, possessing both polar (boron-nitrogen-oxygen head) and non-polar groups, makes them excellent candidates for modifying surfaces and controlling interfacial phenomena. Future research is expected to delve deeper into these properties for applications in lubrication, energy storage, and materials protection.
One established application is as a lubricant additive. rsc.org A this compound ester (DEBE) synthesized from boric acid, diethanolamine, and an alkylphenol polyoxyethylene ether has shown good antiwear properties. rsc.orgresearchgate.net During friction, the additive decomposes and reacts with the metal surface to form a protective tribofilm containing components like boron trioxide (B₂O₃) and adsorbed organic nitrogen compounds. rsc.org Future work could explore how the molecular structure of these additives can be tailored to enhance film stability and performance in different base oils and under extreme conditions.
Another promising area is in energy storage, specifically as electrolyte additives for batteries. Triethanolamine borate (TEOAB), a related compound, has been shown to function as a bifunctional additive that stabilizes the surface of high-nickel cathodes. chemicalbook.com The borate group decomposes to form a stable cathode-electrolyte interphase (CEI) layer that permits Li⁺ migration while preventing detrimental electron transfer. chemicalbook.com The ethanolamine (B43304) group, in turn, scavenges acidic species that can degrade the cathode. chemicalbook.com Future studies on this compound could explore similar bifunctional activity, potentially leading to improved battery cycle life and stability.
The table below details research findings on the surface activity of a N-containing borate ester (DEBE).
| Base Oil | Additive Concentration (wt%) | Average Friction Coefficient | Wear Scar Diameter (mm) | Antiwear Mechanism |
| Liquid Paraffin (B1166041) (LP) | 1.0 | 0.075 | 0.45 | Formation of a protective tribofilm containing B₂O₃ and nitrogen compounds. rsc.org |
| Poly-alpha-olefin (PAO) | 1.0 | 0.081 | 0.52 | Similar tribofilm formation, good antiwear properties observed. rsc.org |
| Dioctyl Sebacate (B1225510) (DIOS) | 1.0 | 0.115 | 0.78 | Decreased antiwear ability due to competitive adsorption between the additive and the polar base oil. rsc.org |
Computational Chemistry in Predictive Design and Reaction Discovery for this compound Systems
Computational chemistry is set to become an indispensable tool in advancing the field of this compound chemistry. By leveraging theoretical models, researchers can predict molecular properties, elucidate reaction mechanisms, and design novel compounds with desired characteristics before undertaking costly and time-consuming laboratory synthesis. mit.edusnf.ch
Future applications of computational chemistry in this area will likely include:
Predictive Design of Derivatives: Using methods like Density Functional Theory (DFT), researchers can calculate the geometric and electronic structures of hypothetical this compound derivatives. researchgate.netrsc.org This allows for the in-silico screening of large numbers of potential candidates to identify those with optimal properties, such as enhanced stability, specific reactivity, or desired interfacial behavior. For example, DFT can be used to model the B-N bond length and strength, providing insights into the stability of the complex. wiley-vch.de
Reaction Mechanism Elucidation: Computational modeling can map out the energy landscapes of synthetic reactions. This helps in understanding the precise mechanism of processes like the Suzuki-Miyaura reaction involving DABO boronates, including the roles of hydrolysis and the liberated diethanolamine ligand. researchgate.net Such understanding is crucial for optimizing reaction conditions to improve yields and minimize byproducts.
Discovery of Novel Reactions: Machine learning models, trained on large datasets of known reactions and molecular properties, can help discover entirely new transformations and applications for this compound systems. mit.eduornl.gov These AI-driven approaches can identify non-obvious relationships between structure and reactivity, accelerating the pace of innovation. ornl.gov
Simulation of Interfacial Phenomena: Molecular dynamics (MD) simulations can be used to model the behavior of this compound derivatives at interfaces, such as on a metal surface during lubrication or at an electrode-electrolyte interface in a battery. researchgate.net These simulations provide atomic-level insights into how these molecules arrange themselves and interact with the surface, guiding the design of more effective lubricant additives and battery components. researchgate.net
The synergy between computational prediction and experimental validation will be key to rapidly advancing the synthesis and application of novel this compound systems. mit.edu
Q & A
Basic: What are the optimized synthesis methods for diethanolamine borate, and how do reaction parameters influence yield?
This compound is synthesized via condensation reactions between diethanolamine and boric acid. Key parameters include molar ratios, catalysts, and reaction conditions. For example, using methyl acetoacetate and diethanolamine with a molar ratio of 1.3:1, ZnAc₂·2H₂O as a catalyst (0.25% by mass of diethanolamine), and heating at 140°C for 2.5 hours achieves yields up to 84.9% . Uniform design methods combined with SPSS software can model reaction conditions to maximize efficiency . Elemental analysis (C, H, N, B content) and FTIR are critical for verifying structural integrity post-synthesis .
Basic: How do researchers characterize the structural and functional properties of this compound?
Characterization involves:
- Elemental analysis to confirm stoichiometry (e.g., B content ~2.5% in borate esters) .
- FTIR spectroscopy to identify functional groups (e.g., B-O bonds at 1340–1390 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹) .
- Dynamic viscosity measurements to assess interactions with polymer dispersions, where 10% aqueous solutions of this compound reduce viscosity by 8–23% in polyurethane systems .
Advanced: Why does this compound exhibit contradictory effects on the viscosity of polymer dispersions, and how can these anomalies be resolved?
In polyurethane dispersions (e.g., Neopac E-106), this compound reduces viscosity by 23% at 1% concentration, but in mixed systems (e.g., Neopac E-106 + Joncryl HYB 6336), viscosity reduction is only 8% despite similar concentrations . This discrepancy may arise from:
- Polymer-coalescent compatibility issues , evidenced by turbidity and stickiness in films at >0.7% borate concentrations .
- Competitive interactions between borate ions and dispersion stabilizers (e.g., surfactants).
Methodological solutions :
Advanced: How can this compound improve the tribological properties of lubricants, and what experimental protocols validate these effects?
This compound enhances lubricity by forming protective boundary films. For example:
- Ricinoleic acid diethanolamide borate (RAB) synthesized via a two-step process (amide formation + borate esterification) reduces friction coefficients by 15–20% in rapeseed oil .
- Four-ball tribometer tests under ASTM D4172 conditions (load: 392 N, speed: 1200 rpm, 75°C) show reduced wear scar diameters (e.g., 0.35 mm for RAB vs. 0.55 mm for base oil) .
Advanced: What mechanisms explain the superior hardness of coatings modified with this compound compared to conventional coalescents?
This compound increases coating hardness by 17% over Texanol®-based systems due to:
- Ionic crosslinking : Borate ions form coordination bonds with polymer chains (e.g., styrene-acrylic dispersions), enhancing film rigidity .
- Reduced plasticization : Unlike volatile coalescents, borate modifiers do not evaporate during curing, maintaining structural integrity .
Validation methods :
Advanced: How can researchers address gaps in understanding the coalescence mechanism of this compound in aqueous polymer dispersions?
Current limitations include unclear particle-coalescent interactions and phase-separation dynamics. Proposed methodologies:
- Cryo-electron microscopy to visualize polymer particle fusion during film formation.
- Small-angle X-ray scattering (SAXS) to study borate-induced changes in dispersion morphology .
- Molecular dynamics simulations to model borate-polymer interactions at varying pH and ionic strengths .
Basic: What analytical techniques are used to assess the stability of this compound in formulated systems?
- Stability testing : Monitor solution clarity and viscosity over 5 weeks at 25°C and 40°C (e.g., >80% stability threshold) .
- Surface tension analysis : Spinning drop tensiometry evaluates surfactant efficacy (e.g., this compound reduces surface tension to <35 mN/m) .
- Droplet size distribution : Laser diffraction (e.g., Microscope Leica ICC 50 HD) ensures homogeneity in herbicide or coating formulations .
Advanced: What strategies optimize this compound concentration in polymer dispersions to balance viscosity reduction and film quality?
Dose-response experiments reveal:
- Optimal range : 0.5–1.0% this compound in polyurethane dispersions minimizes viscosity without causing film defects (e.g., turbidity) .
- Trade-offs : Higher concentrations (>1.0%) increase hardness but reduce adhesion (ASTM D3359 cross-hatch test) .
Statistical tools : ANOVA and Duncan’s multiple range tests (p < 0.05) identify significant effects of borate concentration on coating properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
